4-Aminodihydro-2(3H)-furanone

Descripción general

Descripción

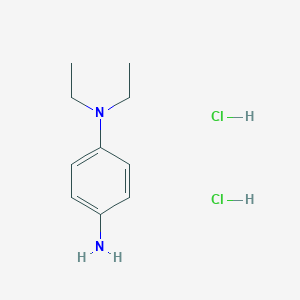

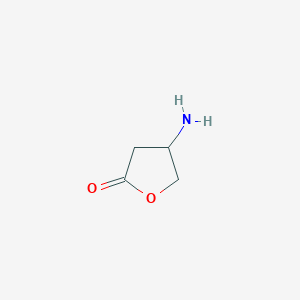

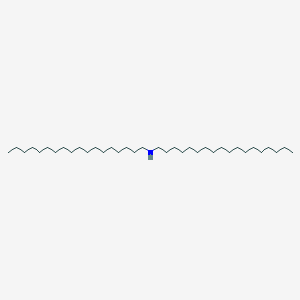

4-Aminodihydro-2(3H)-furanone, also known as 4-aminooxolan-2-one, is a compound with the molecular formula C4H7NO2 . It has an average mass of 101.104 Da and a monoisotopic mass of 101.047676 Da . This compound is typically a white to yellow solid .

Molecular Structure Analysis

The molecular structure of 4-Aminodihydro-2(3H)-furanone consists of a furanone ring with an amino group attached at the 4-position . The compound’s InChI code is 1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m1./s1 .Physical And Chemical Properties Analysis

4-Aminodihydro-2(3H)-furanone is a white to yellow solid . It has a molecular weight of 101.1 g/mol. The compound’s InChI code is 1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m1./s1 .Aplicaciones Científicas De Investigación

Flavor Compounds in Food : Furanones, including 4-hydroxy-3(2H)-furanones, are significant flavor compounds found in highly cooked foodstuffs. They are mainly formed through the Maillard reactions between sugars and amino acids during heating. These compounds contribute to the flavors of various foods, including strawberry, raspberry, pineapple, tomato, soy sauce, and beer. They are also involved in the biosynthesis of ascorbic acid (vitamin C) and erythroascorbic acid in plants and yeast (Slaughter, 1999).

Synthesis of Optically Active Furanones : A method for synthesizing optically active 4-amino-2(5H)-furanones has been discovered. This involves asymmetric alkyne addition to aldehydes and subsequent aliphatic amine addition, producing products with high enantioselectivity. These furanones also undergo facile electrophilic substitution reactions (Zhou, Yu, & Pu, 2009).

Anticancer and Antimicrobial Applications : Certain furanones have shown potent anti-carcinogenic effects in animal diets treated with cancer-inducing compounds. Additionally, some furanones have antioxidant activity comparable to ascorbic acid. Some furanones, like 5-methyl-4-hydroxy-3(2H)-furanone, act as pheromones or deterrents against fungal growth on fruits. Brominated furanones from seaweed prevent bacterial colonization and deter marine herbivores (Slaughter, 1999).

Inhibitors for Bacterial Adhesion : Brominated furanones and other furanone compounds have been used to inhibit bacterial adhesion on surfaces. Furanone derivatives have been immobilized onto poly(styrene-co-maleic anhydride) to fabricate nanofibrous mats with antimicrobial and cell-adhesion inhibition properties (Gule et al., 2012).

Seed Germination Inhibition : The synthesis of 3,4,5-trimethyl-2(5H)-furanone, a seed germination inhibitor with potential agrochemical applications, has been reported. Its efficient synthesis enables large-scale production for agricultural use (Surmont, Verniest, & de Kimpe, 2010).

Safety And Hazards

The safety information for 4-Aminodihydro-2(3H)-furanone indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 . These statements correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Propiedades

IUPAC Name |

4-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDRUMHFSJJIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminodihydro-2(3H)-furanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[2.5]octane](/img/structure/B92205.png)

![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)

![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)